|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[N:5]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1>CCOCC.C([O-])(=O)C.[Ni]>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:5][C:6]=1[Cl:11] |f:1.2|
|
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1[N+](=O)[O-])Cl)C1=CC=CC=C1
|
|
Name
|
ether acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC.C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is afterwards separated
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction solution is concentrated by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
Crystallisation of the residue from petroleum ether
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC(=NC1Cl)C1=CC=CC=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 72.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |